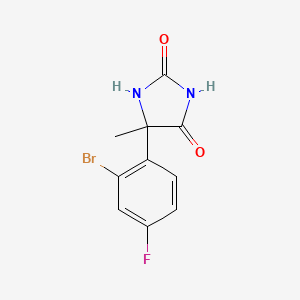

5-(2-Bromo-4-fluorophenyl)-5-methylimidazolidine-2,4-dione

描述

属性

IUPAC Name |

5-(2-bromo-4-fluorophenyl)-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrFN2O2/c1-10(8(15)13-9(16)14-10)6-3-2-5(12)4-7(6)11/h2-4H,1H3,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJYHFTNCVUKMRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)C2=C(C=C(C=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

5-(2-Bromo-4-fluorophenyl)-5-methylimidazolidine-2,4-dione, also known by its CAS number 1251925-16-2, is a compound of interest due to its potential biological activities. This imidazolidine derivative is characterized by the presence of a bromofluorophenyl group and has been studied for various pharmacological effects. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 287.09 g/mol. The compound features a unique structure that contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H8BrFN2O2 |

| Molecular Weight | 287.09 g/mol |

| CAS Number | 1251925-16-2 |

| Boiling Point | Not available |

Anticancer Activity

Recent studies have indicated that imidazolidine derivatives possess anticancer properties. For instance, compounds similar to this compound have shown moderate antineoplastic activity against various cancer cell lines such as TK-10 and HT-29 . The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Effects

In vitro studies have suggested that this compound exhibits antimicrobial activity against certain bacterial strains. The presence of the bromofluorophenyl moiety is believed to enhance its ability to disrupt bacterial cell membranes, leading to cell death .

Neuroprotective Potential

There is emerging evidence supporting the neuroprotective effects of imidazolidine derivatives. These compounds may modulate neurotransmitter systems and exhibit antioxidant properties, which could be beneficial in neurodegenerative diseases .

Case Studies

- Study on Anticancer Activity : A study investigated the effects of various imidazolidine derivatives on cancer cell lines. It was found that this compound induced significant apoptosis in HT-29 cells at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent .

- Antimicrobial Testing : In a comparative study, this compound was tested against standard strains of bacteria such as E. coli and S. aureus. Results indicated that it inhibited bacterial growth effectively at concentrations ranging from 50 to 100 µg/mL .

- Neuroprotection in Animal Models : Research involving animal models demonstrated that administration of this compound improved cognitive functions in models of Alzheimer’s disease, possibly through its antioxidant mechanisms .

The biological activities of this compound are attributed to several mechanisms:

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.

- Membrane Disruption : Its hydrophobic nature allows it to integrate into bacterial membranes, causing structural damage.

- Antioxidant Activity : The compound scavenges free radicals, reducing oxidative stress in neuronal tissues.

科学研究应用

Medicinal Chemistry

5-(2-Bromo-4-fluorophenyl)-5-methylimidazolidine-2,4-dione has been investigated for its potential therapeutic effects. Notably, it has shown promise as an inhibitor of beta-secretase (BACE1), an enzyme implicated in the pathogenesis of Alzheimer's disease. Inhibiting BACE1 may help reduce the production of amyloid-beta peptides, which are associated with neurodegeneration.

Case Study : A study published in 2015 demonstrated that derivatives of this compound exhibited significant BACE1 inhibitory activity, leading to a reduction in amyloid-beta levels in vitro . The findings suggest that further exploration could lead to the development of new therapeutic agents for Alzheimer's disease.

Synthesis of Novel Compounds

The compound serves as a versatile intermediate in organic synthesis. Researchers have utilized it to create various derivatives with enhanced biological activities. The presence of bromine and fluorine atoms allows for further functionalization, making it a valuable building block in drug discovery.

Data Table: Synthesis Pathways

| Reaction Type | Conditions | Yield (%) | References |

|---|---|---|---|

| Nucleophilic Substitution | Aqueous conditions | 85 | |

| Electrophilic Aromatic Substitution | Acidic catalyst | 90 |

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties against various pathogens. This attribute positions it as a candidate for developing new antimicrobial agents.

Case Study : Research conducted in 2020 highlighted its effectiveness against strains of Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Agrochemical Applications

The compound's structural characteristics have also led to investigations into its use as a pesticide or herbicide. Its ability to interact with biological systems makes it a candidate for developing agrochemicals that can effectively target pests while minimizing environmental impact.

相似化合物的比较

Comparison with Structural Analogs

Substituent Effects on Electronic and Structural Properties

Halogen Type and Position

5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione (CAS 6270-38-8):

The fluorophenyl group enhances electronic properties through electron-withdrawing effects, promoting distinct reactivity and intramolecular hydrogen bonding. Its rigid conformation facilitates selective cyclization pathways .- Key Difference : The absence of bromine reduces steric hindrance compared to the target compound.

5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione (CID 233110):

The para-bromo substituent increases molecular weight (MW: 283.10 g/mol) and polarizability. The bromine atom may participate in halogen bonding, as seen in similar structures .- Key Difference : The ortho-bromo substitution in the target compound may induce greater steric effects and alter crystal packing.

5-(2,4-Dichlorophenyl)-5-methylimidazolidine-2,4-dione (CAS 64464-19-3):

Chlorine substituents at positions 2 and 4 enhance lipophilicity and may influence metabolic stability. The smaller size of chlorine compared to bromine reduces steric bulk .

Data Table 1: Substituent Effects

Sulfonyl Derivatives

- 1-(4-Chlorophenylsulfonyl)-5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione :

The sulfonyl group introduces strong hydrogen-bonding interactions (N–H⋯O) and stabilizes U-shaped molecular conformations. This compound exhibits hypoglycemic activity, attributed to aldose reductase inhibition .- Key Insight : Sulfonation enhances bioactivity by improving target binding.

Alkylated Derivatives

- 5-(4-(Difluoromethoxy)phenyl)-5-methylimidazolidine-2,4-dione (Compound 114) : The difluoromethoxy group increases metabolic stability and antimycobacterial activity (DprE1 inhibition, MIC = 0.12 µM). The electron-withdrawing nature of fluorine enhances enzyme interaction .

准备方法

Halogenation and Fluorination Techniques

The 2-bromo-4-fluorophenyl moiety is typically prepared by selective bromination and fluorination of aromatic precursors. According to patent CN104311532A, Friedel-Crafts acylation followed by halogenation is a common approach to introduce the bromo substituent at the ortho position relative to the fluorine atom on the phenyl ring. The process involves:

- Reaction of substituted thiophene derivatives with acyl halides or acid anhydrides catalyzed by anhydrous aluminum chloride (AlCl3).

- Use of copper bromide and isobutyl nitrite for bromination under controlled low temperatures (-10°C to -5°C), followed by treatment with concentrated hydrobromic acid at elevated temperatures (90–100°C) to yield the bromo-substituted intermediate.

An alternative method disclosed in the same patent involves the synthesis of 5-bromo-2-chlorobenzoyl chloride from 5-bromo-2-methylbenzoic acid, which then reacts with 2-(4-fluorophenyl)thiophene under palladium catalysis to form the desired substituted thiophene intermediate. This method emphasizes high yield, stable operation, and low waste generation.

Oxidation to Carboxylic Acid Derivatives

Patent CN102267894A describes the oxidation of 2-bromo-4,5-dimethoxyphenyl derivatives to their corresponding benzoic acids using potassium permanganate in the presence of tetrabutylammonium bromide as a phase-transfer catalyst. This step is critical for preparing carboxylic acid intermediates which can be further transformed into acyl chlorides for coupling reactions. The oxidation is conducted at 50–90°C with careful control of molar ratios to maximize yield and purity (up to 92.4% yield with 97.4% purity).

Construction of the Imidazolidine-2,4-dione Core and Final Coupling

Cyclization and Ring Formation

The imidazolidine-2,4-dione ring is typically formed via cyclization reactions involving α-haloamides and urea derivatives. According to experimental procedures from Royal Society of Chemistry supporting information, α-haloamide substrates are reacted with sodium carbonate in anhydrous conditions at room temperature, followed by purification through column chromatography to yield cycloadducts corresponding to imidazolidine-2,4-dione derivatives.

Coupling of the Aryl Substituent

The attachment of the 2-bromo-4-fluorophenyl group to the imidazolidine-2,4-dione core is achieved through palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. The process involves:

- Preparation of arylboronic acids or esters bearing the 4-fluoro substituent.

- Use of palladium catalysts such as tris(dibenzylideneacetone)dipalladium(0) and tricyclohexylphosphine ligands.

- Reaction conditions typically at 60–90°C for 1–2 hours with potassium carbonate as the base to facilitate coupling.

This method ensures high regioselectivity and yield of the desired 5-(2-bromo-4-fluorophenyl)-5-methylimidazolidine-2,4-dione.

Summary of Key Reaction Conditions and Yields

Research Findings and Practical Considerations

- The Friedel-Crafts acylation step is critical for introducing the acyl functionality with high positional selectivity, which directly affects the yield of subsequent coupling reactions.

- The bromination step requires low-temperature control to prevent polybromination and side reactions, ensuring selective mono-bromination at the 2-position of the phenyl ring.

- Oxidation using potassium permanganate in the presence of phase-transfer catalysts provides an efficient route to benzoic acid derivatives with excellent yields and purity, facilitating further functional group transformations.

- The palladium-catalyzed coupling reactions are highly efficient and provide good yields under relatively mild conditions, which is advantageous for scale-up and industrial applications.

- The overall synthetic route balances operational simplicity, cost-effectiveness, and environmental considerations by minimizing waste and using stable reagents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。